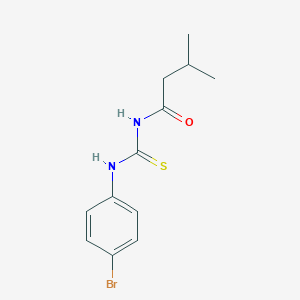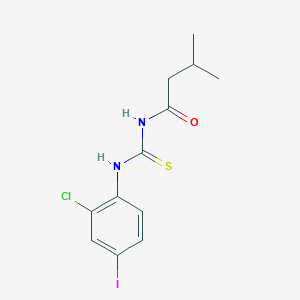![molecular formula C14H15N5OS B399348 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B399348.png)
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a tolyloxy-ethyl side chain, and a thiol group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions.
Attachment of the Tolyl Group: The tolyloxy-ethyl side chain can be attached through etherification reactions.
Introduction of the Thiol Group: The thiol group at the 8-position can be introduced through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purines depending on the reagents used.
Scientific Research Applications
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9-(2-methoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-ethoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-phenoxy-ethyl)-9H-purine-8-thiol
Uniqueness
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is unique due to the presence of the tolyloxy-ethyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37g/mol |
IUPAC Name |
6-amino-9-[2-(4-methylphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-7-6-19-13-11(18-14(19)21)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,21)(H2,15,16,17) |
InChI Key |
KKSYXUAEBWBHOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2S)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B399267.png)
![N-[(4-fluorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399268.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399272.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399273.png)


![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399280.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399282.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B399284.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399285.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399286.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399288.png)
